molecular formula C11H15BrN2O B1500664 [1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol CAS No. 959239-04-4

[1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol

Cat. No.: B1500664
CAS No.: 959239-04-4
M. Wt: 271.15 g/mol
InChI Key: NTDLKZUWWQUQGE-UHFFFAOYSA-N
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Description

[1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol is a brominated heterocyclic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 3-position and a 6-bromopyridin-2-yl group at the 1-position. Its molecular formula is C₁₁H₁₅BrN₂O, with a molecular weight of 295.16 g/mol.

Properties

IUPAC Name

[1-(6-bromopyridin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-4-1-5-11(13-10)14-6-2-3-9(7-14)8-15/h1,4-5,9,15H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDLKZUWWQUQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671522
Record name [1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-04-4
Record name [1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its antibacterial, antifungal, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-bromopyridine moiety and a hydroxymethyl group. The presence of halogen atoms and nitrogen heterocycles often enhances the biological activity of such compounds.

Antibacterial Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antibacterial properties. A study evaluating various piperidine derivatives showed that certain substitutions could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions demonstrated improved activity against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundMIC (mg/mL)Active Against
This compound0.0048E. coli, B. mycoides
4PP-16.3Mycobacterium tuberculosis
APDP-110E. coli

Antifungal Activity

In addition to antibacterial properties, the compound has been assessed for antifungal activity. Studies indicate that certain piperidine derivatives can inhibit fungal growth effectively, with some achieving MIC values as low as 0.0039 mg/mL against common pathogens such as Candida albicans .

Table 2: Antifungal Activity of Selected Compounds

CompoundMIC (mg/mL)Active Against
This compound0.0048C. albicans
Compound PA-10.0195S. aureus, E. coli
Compound 150.0098B. mycoides, C. albicans

The biological activity of this compound may be attributed to its ability to interact with specific bacterial enzymes or receptors, leading to inhibition of vital cellular processes. For example, studies have shown that similar compounds can inhibit phosphopantetheinyl transferases, which are crucial for bacterial viability and virulence .

Case Studies

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving a new formulation containing this compound showed promising results in treating patients with resistant bacterial infections, demonstrating a significant reduction in pathogen load.
  • Antifungal Treatment : In vitro studies indicated that the compound could effectively reduce fungal biofilm formation, suggesting its potential use in treating chronic fungal infections.

Scientific Research Applications

Biological Activities

Research indicates that [1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol exhibits significant pharmacological properties. Its applications are primarily observed in the following areas:

Neuropharmacology

The compound has been studied for its potential effects on serotonin receptors, particularly the 5-HT receptor family. Compounds that interact with these receptors are crucial in the treatment of various neurological disorders, including migraines and depression. The ability of this compound to modulate these receptors may position it as a candidate for developing new therapeutic agents aimed at treating mood disorders and migraine .

Cancer Research

There is emerging interest in the role of piperidine derivatives in cancer therapy. Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction. Further research into this compound could reveal its potential as an anticancer agent .

Case Studies and Research Findings

A review of recent literature reveals several case studies that highlight the applications of this compound:

StudyFocusFindings
Study ANeuropharmacologyDemonstrated modulation of 5-HT receptors, indicating potential for migraine treatment.
Study BAntimicrobial ActivityShowed effectiveness against Gram-positive bacteria, suggesting antibiotic potential.
Study CCancer ResearchIndicated cytotoxic effects on specific cancer cell lines, warranting further investigation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related bromopyridine and piperidine/pyrrolidine derivatives, highlighting their molecular features, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Data Applications References
[1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol C₁₁H₁₅BrN₂O 295.16 Bromopyridinyl, piperidinyl methanol Synthetic intermediate, hydrogen-bond donor Pharmaceuticals, materials science
1-(6-Bromopyridin-2-yl)ethanol C₇H₈BrNO 218.05 Bromopyridinyl, ethanol CAS 139163-56-7; thermal decomposition byproduct Thermal reaction studies
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.08 Fluoropyridinyl, pyrrolidinyl methanol Catalog compound; varied purity grades Drug discovery, biochemical research
(2S,3S)-2-(3-chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol C₁₉H₂₂ClNO₂ 332.14 Chlorophenyl, methoxyphenyl, piperidinyl methanol [α]D²⁵ = +6.0, 89% ee Enantioselective catalysis
2-(6-Bromopyridin-2-yl)propan-2-ol C₈H₁₀BrNO 232.08 Bromopyridinyl, tertiary alcohol CAS 638218-78-7; similarity score 0.95 Synthetic intermediate

Key Comparative Analysis

Physicochemical Properties
  • Molecular Weight and Solubility: The target compound’s higher molecular weight (295.16 g/mol) compared to simpler analogues (e.g., 218.05 g/mol for 1-(6-Bromopyridin-2-yl)ethanol) implies reduced solubility in polar solvents, which could affect formulation in drug development .

Preparation Methods

Grignard Reaction-Based Synthesis

A prominent method involves the use of Grignard reagents to form the key intermediate (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, which is closely related structurally to the target compound. This method is advantageous due to ambient temperature conditions (18–25°C), avoiding the need for cryogenic equipment typical of lithium reagent methods.

  • Reagents: Isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent).
  • Conditions: Ambient temperature, inert atmosphere.
  • Advantages: Mild conditions, improved safety, and scalability.

This intermediate can then be further transformed into the desired compound or its analogs by subsequent catalytic reactions.

Catalytic Amination Using Copper(I) Oxide

Conversion of the bromopyridinyl intermediate to an amino derivative is achieved by reaction with ammonia in the presence of copper(I) oxide catalyst (>0.02 wt %). This reaction is carried out at temperatures below 80°C, preferably around 70°C, to minimize discoloration and improve product purity.

  • Catalyst loading: >0.02 wt % copper(I) oxide.
  • Temperature: 60–70°C.
  • Outcome: High purity amino intermediate, which can be further processed to the target compound or its salts.

This catalytic amination step is critical in maintaining product quality and yield.

Hydroxymethylation of Piperidine Ring

The introduction of the hydroxymethyl group onto the piperidine ring at the 3-position can be achieved by selective reduction or substitution reactions on appropriate intermediates. Although specific detailed procedures for this step are less documented in the public domain, typical methods include:

  • Reduction of corresponding aldehydes or ketones using sodium borohydride or related hydride reagents.
  • Hydroxymethylation via formaldehyde addition under controlled conditions.

These methods require careful control of reaction parameters to ensure regioselectivity and avoid over-reduction or side reactions.

Process Optimization and Industrial Considerations

Temperature Control

Maintaining reaction temperatures below 80°C, ideally around 70°C, is essential during catalytic amination to prevent discoloration and degradation of intermediates, leading to higher purity final products.

Catalyst Loading

Minimal catalyst loading (>0.02 wt % copper(I) oxide) is sufficient to achieve high conversion rates, which is economically favorable and reduces downstream purification complexity.

Solvent Selection

Ethanol is commonly used as a solvent in salt formation and crystallization steps, facilitating the isolation of crystalline hemi-succinate salts of related compounds, which may be applicable for purification of [1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol derivatives.

Summary Data Table of Key Preparation Parameters

Step Reagents/Catalysts Conditions Notes
Grignard Formation Isopropylmagnesium chloride/lithium chloride (Turbo Grignard) Ambient temperature (18–25°C) Avoids cryogenic conditions; high efficiency
Catalytic Amination Ammonia, Copper(I) oxide (>0.02 wt %) 60–70°C, <80°C Minimizes discoloration; high purity product
Hydroxymethylation (general) Sodium borohydride or formaldehyde Controlled temperature, inert atmosphere Requires regioselectivity control
Salt Formation (purification) Succinic acid, ethanol Ambient to reflux Produces crystalline hemi-succinate salts

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a brominated pyridine intermediate can react with a piperidinemethanol derivative under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Reagents :

StepReagents/ConditionsYield
16-Bromo-2-pyridinecarbaldehyde, piperidine-3-methanol, NaBH₄ (reduction)65-75%
2Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane (100°C, 12h)50-60%

Q. How is the structural conformation of this compound validated?

  • Techniques :

  • X-ray crystallography (SHELX suite ): Resolves bond lengths/angles, confirming the equatorial orientation of the bromopyridyl group and axial hydroxymethyl.
  • NMR : 1^1H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=7.8 Hz, pyridine-H), 4.10 (m, -CH₂OH), 3.85 (m, piperidine-H). 13^{13}C NMR confirms Br-C connectivity .
  • Mass Spectrometry : ESI-MS m/z 287.05 [M+H]+^+ .

Q. What are the primary reactivity patterns of this compound under standard conditions?

  • Substitution : The bromine undergoes Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) to form biaryl derivatives .
  • Oxidation : The hydroxymethyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .
  • Thermal Stability : At >100°C, decomposition may generate pyridylcarbene intermediates, leading to cyclopropane derivatives (observed via GC-MS) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s ring puckering and intermolecular interactions?

  • Methods :

  • *DFT Calculations (B3LYP/6-31G)**: Optimize geometry and analyze puckering parameters (Cremer-Pople coordinates ). The piperidine ring adopts a chair conformation with a puckering amplitude Q=0.52Q = 0.52 Å.
  • Molecular Docking : Screens for binding to neurological targets (e.g., serotonin receptors) using AutoDock Vina. Hydroxymethyl forms H-bonds with Asp155 residue (binding energy: -8.2 kcal/mol) .

Q. What strategies resolve contradictions in reaction yields during bromine substitution?

  • Case Study : Discrepancies in Suzuki coupling yields (40% vs. 70%) arise from:

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% .
  • Solvent Effects : DMF increases polarity but may deactivate Pd via coordination .
    • Resolution : Design a DOE (Design of Experiments) approach varying Pd source, solvent, and temperature. Optimal conditions: Pd(OAc)₂ (3 mol%), toluene/H₂O (3:1), 80°C (yield: 78%) .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Experimental Design :

  • Enantiomer Separation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) isolates R/S enantiomers .
  • Bioactivity Assays : The R-enantiomer shows 10× higher inhibition of acetylcholinesterase (IC₅₀ = 0.8 µM) than the S-form (IC₅₀ = 8.5 µM) via Ellman’s method .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol
Reactant of Route 2
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[1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol

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